molecular formula C11H15ClN2O B107871 3-(3-Chlorophenyl)-1,1-diethylurea CAS No. 15441-95-9

3-(3-Chlorophenyl)-1,1-diethylurea

Cat. No. B107871
CAS RN: 15441-95-9
M. Wt: 226.7 g/mol
InChI Key: FXODCODKNPOVAX-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1,1-diethylurea is a chemical compound. However, there is limited information available about this specific compound. It is related to 3-Chlorophenol, which is an organic compound with the molecular formula C6H4ClOH1. It is one of three isomers of monochlorophenol and is a colorless or white solid that melts easily and exhibits significant solubility in water1.



Synthesis Analysis

The synthesis of 3-(3-Chlorophenyl)-1,1-diethylurea is not well documented. However, there are methods for the synthesis of related piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis2.



Molecular Structure Analysis

The molecular structure of 3-(3-Chlorophenyl)-1,1-diethylurea is not readily available. However, related compounds such as 3-Chlorophenol have been studied3.



Chemical Reactions Analysis

The specific chemical reactions involving 3-(3-Chlorophenyl)-1,1-diethylurea are not well documented. However, related compounds such as piperazines have been studied4. Protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has been reported5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Chlorophenyl)-1,1-diethylurea are not well documented. However, related compounds such as 3-Chlorophenol have been studied. It is a colorless or white solid that melts easily and exhibits significant solubility in water1.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Thiourea Derivatives : Thiourea derivatives, including 1-(3-chlorophenyl)-3-cyclohexylthiourea, have been synthesized under aerobic conditions and characterized. These compounds demonstrated significant enzyme inhibition and potential as mercury sensors (Rahman et al., 2021).

  • Investigations into Molecular Structure : Studies involving 3-(3-chlorophenyl)-1,1-diethylurea focused on its molecular structure, as in the case of derivatives like 3-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)-1,1-diethylurea, where both experimental and theoretical approaches were used to understand its properties (Liao et al., 2022).

Biological and Chemical Interactions

  • Interactions with Serum Albumin : Research involving N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea highlighted its strong ability to interact with serum albumins through fluorescence spectroscopy, indicating significant biochemical interactions (Cui et al., 2006).

  • Pharmacological Applications : Certain derivatives of 3-(3-chlorophenyl)-1,1-diethylurea have been identified as nonpeptidic agonists of the urotensin-II receptor, like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, showcasing potential pharmaceutical applications (Croston et al., 2002).

Environmental and Agricultural Applications

  • Photodecomposition in Agriculture : The photodecomposition of substituted phenylureas, including compounds like 3-(p-chlorophenyl)-1,1-dimethylurea, has been studied, indicating their behavior under different light sources and relevance in agricultural applications (Jordan et al., 1964).

  • Role in Plant Metabolism : Investigations into compounds like 3-(4-chlorophenyl)-1-methylurea, a metabolite of 3-(4-chlorophenyl)-1,1-diethylurea, have provided insights into the role of these compounds in plant metabolism and oxidative processes (Frear, 1968).

Safety And Hazards

The safety and hazards of 3-(3-Chlorophenyl)-1,1-diethylurea are not well documented. However, related compounds such as 3-Chlorophenyl isocyanate are considered hazardous. They are combustible, toxic if inhaled, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled7.


Future Directions

The future directions for the study of 3-(3-Chlorophenyl)-1,1-diethylurea are not well documented. However, related compounds such as N-hexyl trazodone derivatives are being studied for their potential in the treatment of conditions such as depression8.


properties

IUPAC Name

3-(3-chlorophenyl)-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)13-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXODCODKNPOVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340825
Record name 3-(3-chlorophenyl)-1,1-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1,1-diethylurea

CAS RN

15441-95-9
Record name 3-(3-chlorophenyl)-1,1-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-CHLOROPHENYL)-1,1-DIETHYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SK Halder, F Elma - Journal of Clinical Tuberculosis and Other …, 2021 - Elsevier
Tuberculosis (TB) continuously poses a major public health concern around the globe, with a mounting death toll of approximately 1.4 million in 2019. Reduced bioavailability, elevated …
Number of citations: 10 www.sciencedirect.com

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